molecular formula C8H4F2N2O2 B13217985 5,8-Difluoroquinoxaline-2,3-diol

5,8-Difluoroquinoxaline-2,3-diol

Cat. No.: B13217985
M. Wt: 198.13 g/mol
InChI Key: TWFQYQUIQYIHQU-UHFFFAOYSA-N
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Description

5,8-Difluoroquinoxaline-2,3-diol is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of two fluorine atoms at positions 5 and 8, and two hydroxyl groups at positions 2 and 3 on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoroquinoxaline-2,3-diol typically involves the reaction of 2,3-diketoquinoxalines with fluorinating agents. One common method is the reaction of 2,3-diketoquinoxaline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoroquinoxaline-2,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,8-Difluoroquinoxaline-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and hydroxyl groups on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H4F2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14)

InChI Key

TWFQYQUIQYIHQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)NC(=O)C(=O)N2)F

Origin of Product

United States

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